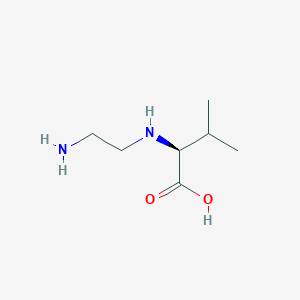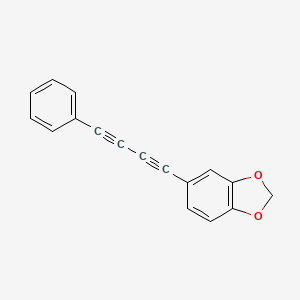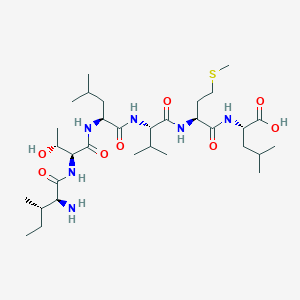![molecular formula C22H26 B14250072 1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene CAS No. 404947-59-7](/img/structure/B14250072.png)
1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene is an organic compound characterized by its unique structure, which includes two cyclopentene rings attached to a benzene ring via prop-2-en-1-yl linkers. This compound is known for its volatility and distinctive aromatic properties . It is soluble in non-polar solvents such as ethanol, ether, and toluene, but insoluble in water .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene typically involves the following steps:
Preparation of Cyclopentene Derivatives: The initial step involves the preparation of cyclopentene derivatives through the reaction of cyclopentadiene with suitable alkylating agents under controlled conditions.
Formation of Prop-2-en-1-yl Linkers: The next step involves the formation of prop-2-en-1-yl linkers through the reaction of allyl halides with the cyclopentene derivatives.
Coupling with Benzene: Finally, the cyclopentene derivatives with prop-2-en-1-yl linkers are coupled with benzene using a suitable catalyst, such as palladium, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or sulfonated derivatives.
科学的研究の応用
1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular signaling and metabolic pathways. Its effects on the central nervous system are attributed to its ability to modulate neurotransmitter activity and receptor binding .
類似化合物との比較
Similar Compounds
- 1,4-Bis(1-phenylethenyl)benzene
- 1,4-Bis(1-methylethenyl)benzene
- 1,4-Bis(1-propylethenyl)benzene
Uniqueness
1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene is unique due to its dual cyclopentene rings and prop-2-en-1-yl linkers, which impart distinct chemical and physical properties.
特性
CAS番号 |
404947-59-7 |
|---|---|
分子式 |
C22H26 |
分子量 |
290.4 g/mol |
IUPAC名 |
1,4-bis(1-prop-2-enylcyclopent-3-en-1-yl)benzene |
InChI |
InChI=1S/C22H26/c1-3-13-21(15-5-6-16-21)19-9-11-20(12-10-19)22(14-4-2)17-7-8-18-22/h3-12H,1-2,13-18H2 |
InChIキー |
OFPVEBHEIFXTNZ-UHFFFAOYSA-N |
正規SMILES |
C=CCC1(CC=CC1)C2=CC=C(C=C2)C3(CC=CC3)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl methyl[(methylamino)methyl]phosphinate](/img/structure/B14249998.png)
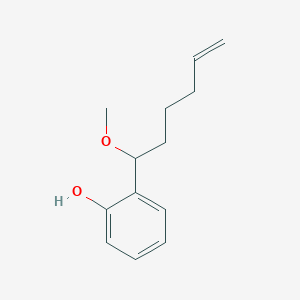
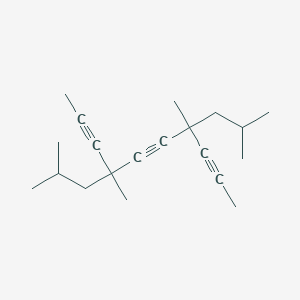
![4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]-](/img/structure/B14250008.png)
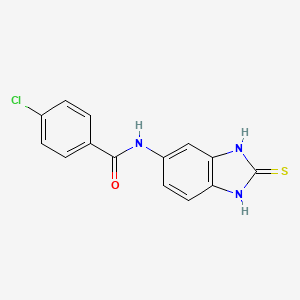
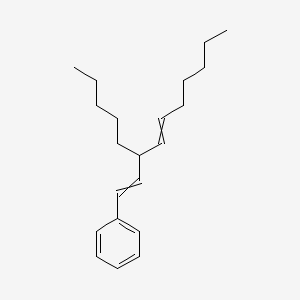
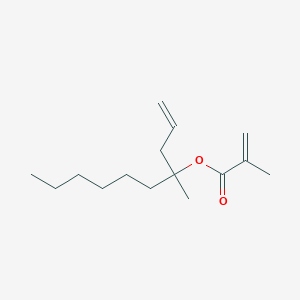
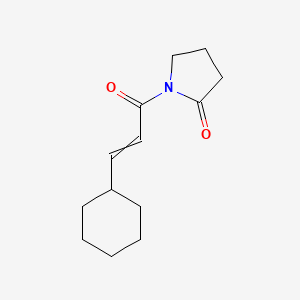
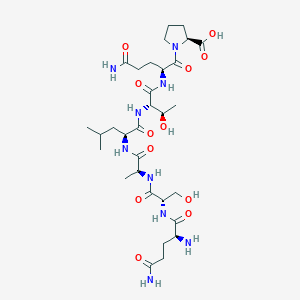
![[3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane](/img/structure/B14250039.png)
![(1S)-[1,1'-Bi(cyclopentane)]-3-one](/img/structure/B14250043.png)
